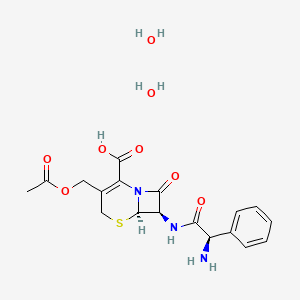
Dibozane
Descripción general
Descripción
El dibozán es un compuesto que pertenece a la clase de derivados de 2,3-dihidro-1,4-benzodioxano. Estos compuestos son conocidos por sus significativas actividades biológicas y se utilizan en varios agentes terapéuticos . El dibozán, en particular, ha mostrado propiedades prometedoras como agente antihipertensivo y tiene afinidades con los receptores de serotonina, que están involucrados en los trastornos nerviosos, la esquizofrenia y las cefaleas .
Aplicaciones Científicas De Investigación
El dibozán tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del dibozán involucra su interacción con los receptores de serotonina y los receptores adrenérgicos . Actúa como un antagonista en estos receptores, modulando así la liberación de neurotransmisores y reduciendo los síntomas asociados con los trastornos nerviosos y la hipertensión . Los objetivos moleculares incluyen los subtipos de receptores de serotonina y los subtipos de receptores adrenérgicos, que están involucrados en la regulación de las funciones cardiovasculares y neurológicas .
Safety and Hazards
Exposure to diborane can cause irritation of the eyes, nose, throat, and respiratory airway . It can also cause skin irritation . It is toxic, highly flammable, and reacts with water .
Relevant Papers
- "Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B" .
- "Absolute configuration of 2-alkylaminomethylbenzodioxans, competitive α-adrenergic antagonists" .
- "Chemoenzymatic synthesis of piperoxan, prosympal, dibozane, and doxazosin" . These papers provide valuable insights into the synthesis, properties, and applications of this compound and its derivatives.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del dibozán involucra el uso de ácido 1,4-benzodioxano-2-carboxílico como intermedio clave . Uno de los métodos incluye la síntesis quimioenzimática utilizando resolución cinética catalizada por lipasa. Las condiciones de reacción involucran el uso de células enteras inmovilizadas en presencia de n-butanol como cosolvente, lo que resulta en una alta enantioselectividad y rendimiento .
Métodos de producción industrial
La producción industrial del dibozán típicamente involucra la reducción de haluros o alcóxidos de boro con donantes de hidruro . Este método es eficiente y escalable, por lo que es adecuado para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
El dibozán sufre varios tipos de reacciones químicas, incluyendo:
Oxidación: El dibozán puede oxidarse para formar óxidos correspondientes.
Reducción: Puede reducirse para formar derivados más simples.
Sustitución: El dibozán puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.
Sustitución: Las condiciones generalmente involucran el uso de agentes halogenantes y catalizadores.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de dibozán, como compuestos hidroxilados y aminados, que tienen diferentes actividades biológicas .
Comparación Con Compuestos Similares
Compuestos similares
Piperoxán: Otro derivado de 2,3-dihidro-1,4-benzodioxano con propiedades antihipertensivas similares.
Doxazosina: Un fármaco antihipertensivo con un mecanismo de acción similar.
Singularidad del dibozán
El dibozán se destaca por su alta enantioselectividad y rendimiento en la síntesis, lo que lo convierte en un compuesto más eficiente para la producción industrial . Además, su amplia gama de actividades biológicas, que incluyen la modulación antihipertensiva y de los receptores de serotonina, lo convierte en un compuesto versátil tanto en aplicaciones medicinales como industriales .
Propiedades
IUPAC Name |
1,4-bis(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-3-7-21-19(5-1)25-15-17(27-21)13-23-9-11-24(12-10-23)14-18-16-26-20-6-2-4-8-22(20)28-18/h1-8,17-18H,9-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDQPUUOEBGDSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2COC3=CC=CC=C3O2)CC4COC5=CC=CC=C5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30998840 | |
| Record name | 1,4-Bis[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30998840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7762-32-5 | |
| Record name | 1,4-Bis[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7762-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibozane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007762325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibozane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Bis[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30998840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({[(4-Chlorophenyl)methoxy]imino}methyl)-6-hydroxybenzoic acid](/img/structure/B1202987.png)


![N-[3-hydroxy-2-methyl-6-[[3,5,7,12-tetrahydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide](/img/structure/B1202991.png)








